BenchChemオンラインストアへようこそ!

2,4-Dichloroquinazoline-7-carbonitrile

Medicinal chemistry Drug design Physicochemical property optimization

2,4-Dichloroquinazoline-7-carbonitrile (CAS 864292-40-0) is a heterocyclic building block belonging to the quinazoline family, distinguished by chlorine atoms at the C2 and C4 positions and an electron-withdrawing nitrile group at C7. With a molecular formula of C9H3Cl2N3 and a molecular weight of 224.04 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase-focused compound libraries via sequential nucleophilic aromatic substitution (SNAr) at the two differentiated chlorine positions.

Molecular Formula C9H3Cl2N3
Molecular Weight 224.04 g/mol
CAS No. 864292-40-0
Cat. No. B3194770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloroquinazoline-7-carbonitrile
CAS864292-40-0
Molecular FormulaC9H3Cl2N3
Molecular Weight224.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)N=C(N=C2Cl)Cl
InChIInChI=1S/C9H3Cl2N3/c10-8-6-2-1-5(4-12)3-7(6)13-9(11)14-8/h1-3H
InChIKeyVLCHPTOMKJWDMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloroquinazoline-7-carbonitrile (CAS 864292-40-0): A Dual-Electrophilic Quinazoline Scaffold for Targeted Kinase Inhibitor Design and Heterocyclic Library Synthesis


2,4-Dichloroquinazoline-7-carbonitrile (CAS 864292-40-0) is a heterocyclic building block belonging to the quinazoline family, distinguished by chlorine atoms at the C2 and C4 positions and an electron-withdrawing nitrile group at C7. With a molecular formula of C9H3Cl2N3 and a molecular weight of 224.04 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase-focused compound libraries via sequential nucleophilic aromatic substitution (SNAr) at the two differentiated chlorine positions [1]. Unlike simpler 2,4-dichloroquinazoline (CAS 607-68-1) or 4-chloroquinazoline analogs, the 7-nitrile substituent modulates both the electronic character of the pyrimidine ring and the physicochemical properties of downstream derivatives, making it a distinct choice for programs requiring tunable lipophilicity and hydrogen-bond acceptor capacity [2].

Why 2,4-Dichloroquinazoline-7-carbonitrile Cannot Be Replaced by Generic 2,4-Dichloroquinazoline in Kinase-Targeted Synthesis Programs


Swapping 2,4-dichloroquinazoline-7-carbonitrile for the simpler 2,4-dichloroquinazoline (CAS 607-68-1) in a synthetic sequence introduces uncontrolled alterations in molecular properties that cascade through the final compound. The 7-cyano group significantly increases computed lipophilicity (XLogP3 = 3.2 vs. approximately 2.5 for the unsubstituted core) and adds an additional hydrogen-bond acceptor (total HBA = 3 vs. 2), while simultaneously raising the topological polar surface area to 49.6 Ų [1]. These changes directly influence passive permeability, solubility, and target-binding pharmacophore geometry. In kinase inhibitor programs, the 7-position often projects toward the solvent-exposed region or a selectivity pocket; indiscriminate substitution at this vector can abolish potency against specific kinase genotypes or introduce undesirable off-target activity profiles, as documented in structure-activity relationship (SAR) studies of quinazoline-based EGFR and JAK2 inhibitors [2].

Quantitative Differentiation Evidence for 2,4-Dichloroquinazoline-7-carbonitrile Relative to Closest Comparators


Computed Lipophilicity (XLogP3) Comparison with Unsubstituted 2,4-Dichloroquinazoline Core

The 7-cyano group imparts a measurable increase in computed lipophilicity compared to the 2,4-dichloroquinazoline parent compound. The target compound exhibits an XLogP3 value of 3.2, whereas the published XLogP3 for 2,4-dichloroquinazoline (CAS 607-68-1) is approximately 2.5 [1]. This difference of ~0.7 log units corresponds to a roughly five-fold increase in octanol-water partition coefficient, which can markedly influence membrane permeability, metabolic clearance, and in vivo distribution of downstream derivatives [1].

Medicinal chemistry Drug design Physicochemical property optimization

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation from the Parent Scaffold

The presence of the 7-nitrile group increases the hydrogen-bond acceptor count from 2 to 3 and the topological polar surface area (TPSA) from approximately 25.8 Ų to 49.6 Ų, relative to 2,4-dichloroquinazoline [1]. These parameters are critical determinants of passive membrane permeability and blood-brain barrier penetration. A TPSA below 60–70 Ų is generally favorable for oral absorption; the target compound remains well within this range despite the increase, maintaining favorable drug-like properties while offering an additional polar interaction point for target binding [1].

Medicinal chemistry ADME prediction Structural biology

Electronic Modulation of the Quinazoline Core: Impact on Reactivity in Nucleophilic Aromatic Substitution

The electron-withdrawing cyano group at C7 deactivates the quinazoline ring toward electrophilic substitution while activating it toward nucleophilic attack, enabling chemoselective sequential SNAr reactions at the C4 and C2 chlorine positions. In synthetic routes toward 4-anilinoquinazoline kinase inhibitors, the C4 chlorine is substituted first due to its higher reactivity; the C2 chlorine can then be functionalized under distinct conditions [1]. While quantitative rate-constant comparisons for 2,4-dichloroquinazoline-7-carbonitrile versus 2,4-dichloroquinazoline are not available in the open literature, the Hammett σp value of the 7-CN group (0.66) provides a class-level inference of the electronic effect relative to hydrogen (σp = 0) [2]. This predicts a measurable increase in the rate of nucleophilic displacement at C4.

Synthetic chemistry Building block reactivity Sequential functionalization

Rotatable Bond Count: Enhanced Conformational Restraint Compared to 7-Ethynyl or 7-Ethyl Analogs

The 7-nitrile substituent has a rotatable bond count of zero, meaning the cyano group is rigidly fixed in a linear orientation that cannot adopt alternative conformational states. By contrast, a hypothetical 7-ethyl analog (2,4-dichloro-7-ethylquinazoline) would introduce one rotatable bond, while a 7-methoxy analog would also possess a rotatable C–O bond [1]. This conformational rigidity reduces the entropic penalty upon target binding and can improve ligand efficiency, a principle exploited in numerous successful kinase inhibitors.

Conformational restriction Ligand efficiency Binding entropy

Patent-Documented Utility as a Key Intermediate in Quinazoline-Based Kinase Inhibitor Invention

The 2,4-dichloroquinazoline scaffold is a privileged core in kinase inhibitor patents, with over 18 patent families referencing compounds prepared from 2,4-dichloroquinazoline derivatives [1]. Specifically, 2,4-dichloroquinazoline-7-carbonitrile has been cited as a precursor in patents directed toward EGFR and JAK2 inhibitors, where the 7-cyano group was retained in the final bioactive compound to occupy a selectivity pocket adjacent to the hinge region [2]. For example, in a 2022 patent disclosing 2,4-disubstituted quinazolines as EGFR L858R/T790M inhibitors, the 7-nitrile-bearing core demonstrated anti-tumor activity and effective inhibition of tumor cell growth in vitro [2].

Medicinal chemistry Kinase inhibitor patent EGFR inhibitor

Optimal Research and Industrial Application Scenarios for 2,4-Dichloroquinazoline-7-carbonitrile Based on Quantitative Differentiation Evidence


Construction of Kinase-Focused Compound Libraries with Tunable Lipophilicity and Vector-Specific Binding Interactions

Medicinal chemists designing ATP-competitive kinase inhibitor libraries can exploit the predictable XLogP3 increase (+0.7 units) and additional hydrogen-bond acceptor contributed by the 7-CN group. This allows systematic variation of the solvent-exposed vector without introducing conformational flexibility, as demonstrated by the zero rotatable bond count of the nitrile substituent [1]. The rigid, linear CN group can be deliberately positioned to engage backbone NH groups in the kinase hinge region or to fill selectivity pockets, such as those exploited in EGFR T790M or JAK2 inhibitor design [2]. Procuring 2,4-dichloroquinazoline-7-carbonitrile as a single, well-characterized building block (purity ≥ 95%) ensures batch-to-batch reproducibility in library synthesis.

Sequential C4/C2 Functionalization for Rapid SAR Exploration of Quinazoline-Based Therapeutics

The differential reactivity of the C4 and C2 chlorine atoms, amplified by the electron-withdrawing 7-CN group (Hammett σp = 0.66), enables robust sequential SNAr chemistry [1]. Researchers can first introduce a substituted aniline at C4 under mild conditions, then diversify the C2 position with amines, thiols, or Suzuki coupling partners in a second step, all while preserving the 7-nitrile functionality. This two-directional diversification strategy is particularly efficient for generating SAR tables in hit-to-lead optimization where both the hinge-binding moiety (C4) and the solvent-exposed region (C2) must be varied independently [2].

Development of Central Nervous System-Penetrant Kinase Probes with Engineered Polarity

The TPSA of 49.6 Ų places 2,4-dichloroquinazoline-7-carbonitrile-derived inhibitors in a favorable range for blood-brain barrier penetration (typically requiring TPSA < 70–90 Ų) while still providing an additional polar contact point relative to the parent scaffold (TPSA ≈ 25.8 Ų) [1]. This balance of lipophilicity and polarity is advantageous for CNS kinase targets such as LRRK2, c-Abl, or GSK-3β, where minimizing P-glycoprotein efflux and maintaining sufficient aqueous solubility are critical. Researchers evaluating CNS drug candidates can pre-select this building block to bias their SAR exploration toward CNS-compatible property space.

Agrochemical Intermediate for Quinazoline-Based Fungicides with Controlled Environmental Persistence

The 7-cyano group, combined with the C2 and C4 chlorines, provides a scaffold amenable to the design of agricultural fungicides based on quinazoline pharmacophores [1]. Patents describing 2,4-dihalogenoquinazoline derivatives as agricultural fungicides highlight the importance of substituent tuning for both potency against fungal pathogens and environmental degradation half-life. The increased lipophilicity (XLogP3 = 3.2) of the 7-CN-substituted core can be exploited to optimize foliar uptake and cuticular penetration while maintaining manageable soil mobility, offering industrial agrochemical researchers a differentiated starting point from the more polar, unsubstituted 2,4-dichloroquinazoline [2].

Quote Request

Request a Quote for 2,4-Dichloroquinazoline-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.